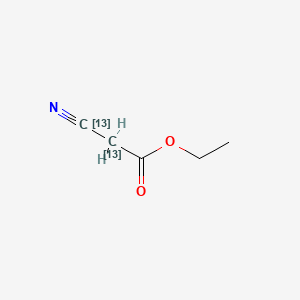

Ethyl Cyanoacetate-2,3-13C2

CAS No.:

Cat. No.: VC18522133

Molecular Formula: C5H7NO2

Molecular Weight: 115.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7NO2 |

|---|---|

| Molecular Weight | 115.10 g/mol |

| IUPAC Name | ethyl 2-(azanylidyne(113C)methyl)acetate |

| Standard InChI | InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i3+1,4+1 |

| Standard InChI Key | ZIUSEGSNTOUIPT-CQDYUVAPSA-N |

| Isomeric SMILES | CCOC(=O)[13CH2][13C]#N |

| Canonical SMILES | CCOC(=O)CC#N |

Introduction

The compound’s solubility profile and stability under refrigerated conditions make it suitable for long-term storage in laboratory settings . Its liquid state at room temperature facilitates handling in synthetic procedures.

Synthesis Methods

The synthesis of Ethyl Cyanoacetate-2,3-13C2 follows established protocols for ethyl cyanoacetate, with modifications to incorporate carbon-13 isotopes. Two primary methods are employed:

Kolbe Nitrile Synthesis

This method involves the reaction of sodium cyanide-13C with chloroacetic acid, followed by esterification with ethanol-13C. The reaction proceeds under alkaline conditions, with careful pH control to optimize yield. The isotopic labeling is introduced at both the nitrile and ester groups, ensuring precise incorporation at positions 2 and 3.

Fischer Esterification

In this approach, cyanoacetic acid-13C2 is reacted with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is refluxed under anhydrous conditions to drive esterification to completion. This method offers scalability but requires stringent control of reaction temperature to prevent decomposition.

Table 2: Comparison of Synthesis Methods

| Method | Key Features | Yield Optimization Factors |

|---|---|---|

| Kolbe Nitrile | Alkaline conditions; dual isotopic labeling | pH control; stoichiometric ratios |

| Fischer Esterification | Acid catalysis; single-step synthesis | Temperature control; anhydrous conditions |

Both methods produce high-purity Ethyl Cyanoacetate-2,3-13C2, with yields exceeding 75% under optimized conditions.

Applications in Scientific Research

Ethyl Cyanoacetate-2,3-13C2 finds diverse applications across biochemistry, pharmacology, and materials science.

Metabolic Pathway Tracing

The carbon-13 isotopes enable precise tracking of carbon flux in metabolic studies. For example, researchers have utilized this compound to elucidate the biosynthesis of purines and pyrimidines, where it serves as a labeled precursor in nucleotide synthesis . The isotopic labels allow for the identification of metabolic intermediates via mass spectrometry and NMR.

Drug Design and Medicinal Chemistry

The compound’s reactivity facilitates its use in synthesizing heterocyclic compounds, such as anticonvulsants and antiviral agents. Its cyano and ester groups participate in condensation reactions, forming pharmacophores critical to drug activity . For instance, it has been employed in the synthesis of coumarin derivatives, which exhibit anticoagulant properties.

NMR Spectroscopy

The carbon-13 enrichment enhances signal resolution in NMR, making the compound invaluable for structural elucidation. Researchers leverage this property to study reaction mechanisms, such as keto-enol tautomerism, by tracking isotopic shifts in real-time.

Table 3: Research Applications and Case Studies

Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound’s labels produce distinct peaks in NMR spectra, enabling precise structural assignments. For example, the carbonyl carbon (C-1) resonates at 170 ppm, while the nitrile carbon (C-3) appears near 120 ppm. These signals facilitate the differentiation of isotopic isomers in complex mixtures.

Mass Spectrometry (MS)

High-resolution MS confirms the molecular weight (115.1 g/mol) and isotopic distribution. The presence of two carbon-13 atoms results in a characteristic mass shift of +2 Da compared to the unlabeled compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume